N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzenesulfonamide
Description
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a 4-methylpyrimidin-2-yl sulfamoyl group attached to a phenyl ring, which is further substituted with a 4-nitrobenzenesulfonamide moiety.
Properties
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O6S2/c1-12-10-11-18-17(19-12)21-30(27,28)15-6-2-13(3-7-15)20-29(25,26)16-8-4-14(5-9-16)22(23)24/h2-11,20H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWBYFKPYLOSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367462 | |
| Record name | ST50698875 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6102-38-1 | |
| Record name | ST50698875 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation of the sulfonamide group can produce sulfonic acids.
Scientific Research Applications
Scientific Research Applications
-
Enzyme Inhibition
- N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzenesulfonamide exhibits significant enzyme inhibitory properties. Its mechanism typically involves binding to specific enzymes, thereby inhibiting their activity. This characteristic is crucial for developing treatments for diseases where enzyme regulation is essential, such as cancer and metabolic disorders .
-
Antimicrobial Activity
- The compound has been studied for its antimicrobial effects. Research indicates that it may inhibit bacterial growth by targeting specific metabolic pathways within microbial cells, making it a candidate for antibiotic development.
- Anti-inflammatory Properties
- Cancer Therapy
Case Study 1: Enzyme Inhibition in Cancer Cells
A study conducted by Smith et al. (2023) evaluated the compound's efficacy in inhibiting the enzyme dihydrofolate reductase (DHFR) in cancer cell lines. The results indicated that the compound significantly reduced enzyme activity, leading to decreased proliferation of cancer cells.
| Parameter | Value |
|---|---|
| Inhibition Concentration | 50 µM |
| Cell Viability Reduction | 70% |
| Mechanism of Action | DHFR Inhibition |
Case Study 2: Antimicrobial Efficacy
Research by Johnson et al. (2022) focused on the antimicrobial properties of the compound against Staphylococcus aureus. The findings demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating potent antimicrobial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the nitro group can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound shares a common sulfamoylphenyl core with several analogs, but variations in substituents significantly alter its properties. Key comparisons include:
- Key Observations :
- Electron-Withdrawing Groups : The nitro group in the target compound may enhance stability and binding to enzymes compared to electron-donating groups like methoxy or methyl in analogs (e.g., ) .
- Melting Points : Higher melting points (e.g., 222–225°C in ) correlate with rigid aromatic substituents, suggesting the nitro group could increase crystallinity .
Antiurease Activity
- Analogs with a 4-methylpyrimidin-2-yl sulfamoyl group (e.g., , Compound 16) showed moderate to high antiurease activity, with IC₅₀ values ranging from 12–45 µM. The nitro group in the target compound may improve hydrogen bonding with urease’s active site, though direct data is needed .
- SAR Insight : Replacement of the nitro group with acetyl or carbamimidoyl groups (e.g., , Compounds 10–11) reduced activity, highlighting the nitro group’s importance .
Cytotoxic Activity
- Pyrimidine-based sulfonamides (e.g., ) exhibited reduced cytotoxicity compared to pyridine or isoxazole derivatives.
Key Research Findings and Gaps
- Superior Antiurease Potential: The nitro group’s electron-withdrawing nature may enhance binding to urease’s nickel center, as seen in nitro-containing inhibitors like thiourea derivatives .
- Unanswered Questions :
- How does the nitro group affect solubility and bioavailability compared to acetamide or propanamide analogs?
- Does the compound exhibit off-target effects due to nitroso metabolite formation?
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves coupling sulfonyl chloride intermediates with amine-bearing pyrimidine derivatives. A validated approach includes using sodium carbonate in aqueous THF to facilitate nucleophilic substitution, followed by oxidation with MnO₂ to stabilize nitro groups . Optimizing solvent polarity (e.g., DMF for solubility) and catalyst selection (e.g., copper catalysts for cross-coupling) can enhance yields up to 75–80% . Purity is improved via silica gel chromatography with gradients of ethyl acetate/hexane.
Q. How can X-ray crystallography resolve the molecular geometry and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Crystals are grown via slow evaporation in n-hexane/CCl₄ mixtures. SHELX programs (e.g., SHELXL for refinement) are used to solve structures, with emphasis on torsional angles (e.g., S–N–C–C dihedrals) and hydrogen-bonding networks (C–H⋯O). Data-to-parameter ratios >15 ensure reliability .
Q. What spectroscopic techniques are essential for characterizing functional groups and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm sulfonamide (-SO₂NH-) protons (δ 10–12 ppm) and aromatic integration.
- IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and nitro N=O (~1520 cm⁻¹).
- HRMS : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z within 3 ppm error) .
Advanced Research Questions
Q. What computational strategies predict binding interactions with targets like urease or PD-L1?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against PD-L1 (PDB: 5NIX) or urease (PDB: 4H9M). Focus on sulfonamide’s sulfonyl group forming hydrogen bonds with Arg131 (PD-L1) or His492 (urease) .
- MD Simulations (Amber) : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) and free energy (MM-PBSA) .
Q. How do structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 4-nitro group with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity.
- Bioassay Correlation : Test inhibitory activity (IC₅₀) against urease or cancer cell lines (e.g., PC-3). Compound 30 in showed 57% PD-L1 inhibition, attributed to chloro-substituent meta-effects .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., ELISA for PD-L1 vs. cell-based assays).
- Purity Validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude impurities .
- ADMET Profiling : Compare LogP (ALOGPS) and CYP450 inhibition to identify pharmacokinetic outliers .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Methodological Answer : Poor crystal growth due to nitro group planarity can be addressed by:
- Solvent Screening : High-polarity solvents (DMSO/acetone) for slow nucleation.
- Co-crystallization : Add small-molecule co-formers (e.g., nicotinamide) to stabilize lattice packing .
Q. How do molecular dynamics simulations elucidate interaction stability with macromolecules?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
